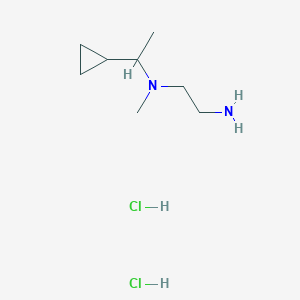
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride
Overview
Description
2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, or CPMA dihydrochloride, is a synthetic compound used in a variety of scientific research applications. CPMA dihydrochloride is a derivative of aminocyclopropane, a cyclic amino acid found naturally in plants. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
1. Inhibition and Mechanism Studies
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride has been studied for its inhibition properties, particularly in relation to monoamine oxidase (MAO). For instance, 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, analogues of phenethylamine similar to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, have been examined for their inhibitory effects on MAO. 1-Benzylcyclopropylamine is a competitive reversible inhibitor and a mechanism-based inactivator of MAO, while 1-(phenylcyclopropyl)methylamine acts as a substrate without enzyme inactivation (Silverman & Zieske, 1985).
2. Synthesis and Chemical Properties
The compound has been utilized in the synthesis of various chemical compounds. Research includes the synthesis of cyclopentano-N-methylphosphatidylethanolamines, where aminolysis was observed during the use of methylamine, indicating complex chemical reactions involving compounds like (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride (Pajouhesh & Hancock, 1984).
3. Pharmacological Studies
Although you requested to exclude drug use and dosage information, it's important to note that derivatives of cyclohexenylmethylamines, which are structurally related to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, have been investigated for their pharmacological properties, such as analgesic activity (Kato et al., 1984).
4. Toxicological Research
Studies in toxicology, especially in relation to environmental contamination, have involved compounds related to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride. For example, toxicity studies on various amines in fertilized zebrafish eggs have been conducted to understand their embryotoxic and teratologic potency (Groth et al., 1993).
5. Material Science Applications
In material science, the compound and its derivatives are used in the synthesis of novel structures. For example, the preparation of substituted 2-aminophenols via formal [3 + 3] cycloaddition of alkyl 2-aroyl-1-chlorocyclopropanecarboxylate with in situ generated enamines was reported, demonstrating its application in the creation of new materials (Yang et al., 2018).
properties
IUPAC Name |
N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(8-3-4-8)10(2)6-5-9;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFHEHAXTSCOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



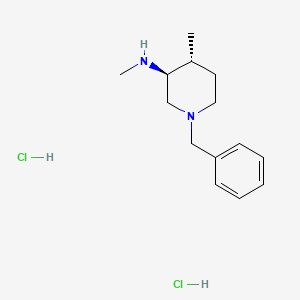

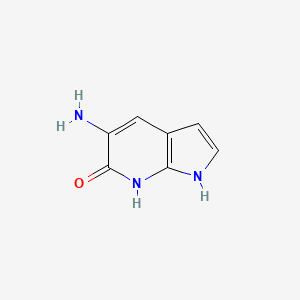
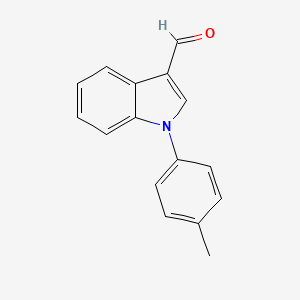
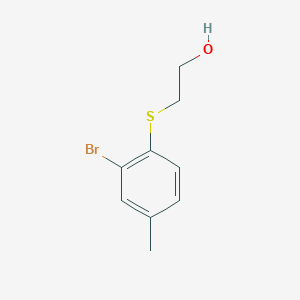


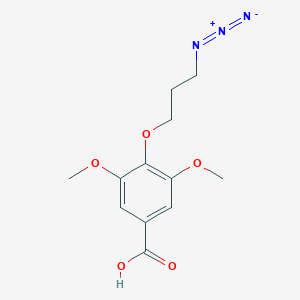
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)

